molecular formula C16H17N B11881559 5-Benzyl-5,6,7,8-tetrahydroisoquinoline CAS No. 132725-65-6

5-Benzyl-5,6,7,8-tetrahydroisoquinoline

Cat. No.: B11881559
CAS No.: 132725-65-6
M. Wt: 223.31 g/mol
InChI Key: ISGLYCNQWZCTCK-UHFFFAOYSA-N
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Description

5-Benzyl-5,6,7,8-tetrahydroisoquinoline is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products. This compound features a benzyl group attached to the tetrahydroisoquinoline core, which contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5,6,7,8-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst. This method is favored for its efficiency and high yield . Another approach involves the use of imine reductases and N-methyltransferase to convert dihydroisoquinoline precursors into the desired tetrahydroisoquinoline derivatives .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions that improve atom economy and yield. These methods are designed to be environmentally friendly and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-5,6,7,8-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Hydrogen gas, metal catalysts.

    Substitution: Halo acetophenones, base catalysts.

Major Products:

    Oxidation: Nitrone derivatives.

    Reduction: Decahydroisoquinoline derivatives.

    Substitution: Substituted tetrahydroisoquinoline derivatives.

Comparison with Similar Compounds

5-Benzyl-5,6,7,8-tetrahydroisoquinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

132725-65-6

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

5-benzyl-5,6,7,8-tetrahydroisoquinoline

InChI

InChI=1S/C16H17N/c1-2-5-13(6-3-1)11-14-7-4-8-15-12-17-10-9-16(14)15/h1-3,5-6,9-10,12,14H,4,7-8,11H2

InChI Key

ISGLYCNQWZCTCK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=NC=C2)CC3=CC=CC=C3

Origin of Product

United States

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